molecular formula C7H8N2O3 B184566 4-Methoxy-3-nitroaniline CAS No. 577-72-0

4-Methoxy-3-nitroaniline

Cat. No. B184566
CAS RN: 577-72-0
M. Wt: 168.15 g/mol
InChI Key: RUFOHZDEBFYQSV-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitroaniline is an organic compound with the molecular formula C7H8N2O3 . It is also known by other names such as 4-Amino-2-nitroanisole, Benzenamine, 4-methoxy-3-nitro-, and p-Anisidine, 3-nitro- . The molecular weight of this compound is 168.15 g/mol . It is used in the synthesis of dyes and pigments .


Synthesis Analysis

The synthesis of 4-Methoxy-3-nitroaniline involves the catalytic hydrogenation reduction reaction of 2,4-dinitroanisole (II) in a methanol solution . A bimetallic catalyst of PdCu/graphene is used in this process . The reaction conditions include a pressure of 1Mpa, a temperature of 60°C, and a reaction time of 35 minutes . After the reaction, the catalyst is removed by filtration, and methanol is recovered by distillation .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-nitroaniline consists of a benzene ring with three functional groups: amino, nitro, and methoxy . The presence of both amino and nitro substituents results in high polarizability, causing a substantial polarization shift in the benzene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-nitroaniline include a molecular weight of 168.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The compound has a topological polar surface area of 81.1 Ų . The exact mass and monoisotopic mass of the compound are both 168.05349212 g/mol .

Relevant Papers

A paper titled “Growth and characterization of organic 4-methoxy-2-nitroaniline single crystals for optical applications” discusses the growth of 4-methoxy-2-nitroaniline single crystals by the slow evaporation method . The paper also discusses the various properties of the grown crystal .

Scientific Research Applications

  • Toxicology and Safety Assessment : 4-Methoxy-3-nitroaniline has been studied for its toxicological effects. Tsubokura et al. (2015) explored its use as an intermediate in the synthesis of dyes and pigments, focusing on its potential to induce hemolytic anemia. They concluded a no-observed-adverse-effect level (NOAEL) for repeated-dose toxicity and reproductive/developmental toxicity, providing valuable data for safe handling and usage of this compound in industrial applications (Tsubokura et al., 2015).

  • Photoreaction Studies : The compound's behavior in photoreaction processes was examined by Cantos et al. (1987), who investigated the regioselectivity of nucleophilic aromatic photosubstitution. They studied the reactions of 4-nitroveratrole with n-hexylamine, yielding insights into the mechanisms of these chemical processes (Cantos et al., 1987).

  • Optoelectronic Applications : El-Mahalawy and Wassel (2020) explored the properties of 4-methoxy-2-nitroaniline for use in optoelectronics. They found that thin films of this material have high UV and visible light absorption, making it a potential candidate for applications in photodetectors and other optoelectronic devices (El-Mahalawy & Wassel, 2020).

  • Detection of Pollutants : Xie et al. (2020) developed a novel molecularly imprinted fluorescent sensor based on 4-methoxy-3-nitroaniline for detecting 4-nitroaniline in water. This sensor showed high sensitivity and selectivity, demonstrating the potential of 4-methoxy-3-nitroaniline in environmental monitoring and pollution control (Xie et al., 2020).

  • Chemical Synthesis and Catalysis : Adamiak (2015) investigated the controlled nitration of anisole over various catalyst systems, demonstrating the application of nitroanisoles, including 4-methoxy-3-nitroaniline, in pharmaceuticals and dye production (Adamiak, 2015).

  • Pharmacological Formulations : Teixeira et al. (2011) tested 4-methoxy-3-nitroaniline as a spectrophotometric reagent for the determination of ethinylestradiol in pharmaceutical formulations, showcasing its utility in analytical chemistry (Teixeira et al., 2011).

  • Nonlinear Optical Properties : Ravikumar and Joe (2010) studied the nonlinear optical (NLO) properties of 4-methoxy-3-nitroaniline, highlighting its potential in NLO materials due to its significant electronic absorption and vibrational spectra (Ravikumar & Joe, 2010).

properties

IUPAC Name

4-methoxy-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFOHZDEBFYQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206408
Record name Benzenamine, 4-methoxy-3-nitro-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-nitroaniline

CAS RN

577-72-0
Record name 4-Methoxy-3-nitrobenzenamine
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Record name Benzenamine, 4-methoxy-3-nitro-
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Record name Benzenamine, 4-methoxy-3-nitro-
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Record name Benzenamine, 4-methoxy-3-nitro
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Record name 4-Methoxy-3-nitroaniline
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Synthesis routes and methods I

Procedure details

To a stirred solution of 30.0 g (244 mmol) p-anisidine in 105 ml concentrated sulfuric acid at 0° C. was added 17.6 g (292 mmol) urea. After stirring for 1 h, a solution of 27.1 g (268 mmol) potassium nitrate in 47 ml concentrated sulfuric acid was then added dropwise over 1 h while the reaction mixture was maintained at 5-10° C. The mixture was then poured onto ice, and sodium hydroxide pellets added portionwise with stirring until the pH was 14. Ethyl acetate was then added and the phases were separated. The organic phase was washed with water and then with brine, dried over sodium sulfate, and concentrated in vacuo to afford 31.4 g (77%) 4-methoxy-3-nitro-phenylamine as an orange solid. EI-MS m/e (%): 169 (M+, 100), 153 ([M-CH3]+, 10), 92 (21).
Quantity
30 g
Type
reactant
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17.6 g
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105 mL
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27.1 g
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47 mL
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Synthesis routes and methods II

Procedure details

To a 1M solution of 3-nitro-4-fluoroaniline (16.7 g, 107 mmol, from Aldrich Chemical Co., Milwaukee, Wis., U.S.A.) in anhydrous methanol at ambient temperature was added sodium methoxide (23.1 g, 428 mmol) and the resulting solution was refluxed with stirring for 21 hours. The reaction mixture was then cooled to 0° C. and a 12M solution of HCl (13.4 mL) was added dropwise followed by water (250 mL). The crude mixture was extracted three times with Et2O (200 mL). The organic layers were combined, washed with brine (300 mL), dried over Na2SO4, and concentrated under vacuum to yield 17.5 g (97%) of product as a dark brown solid, which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ7.09 (d, J=9 Hz, 1H), 7.01 (dd, J=2.8, 1.3 Hz, 1H), 6.85 (ddd, J=9, 2.8, 1.4 Hz, 1H), 5.2 (s, 2H), 3.75 (s, 3H).
[Compound]
Name
solution
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0 (± 1) mol
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16.7 g
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23.1 g
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solution
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13.4 mL
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250 mL
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Yield
97%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-nitroaniline
Reactant of Route 2
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4-Methoxy-3-nitroaniline
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Reactant of Route 4
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4-Methoxy-3-nitroaniline
Reactant of Route 5
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4-Methoxy-3-nitroaniline
Reactant of Route 6
4-Methoxy-3-nitroaniline

Citations

For This Compound
71
Citations
JE Hines III, OA Agu, CJ Deere, FR Fronczek, RM Uppu - IUCrData, 2023 - scripts.iucr.org
… N-(4-Methoxy-3-nitrophenyl)acetamide was synthesized by the acetylation of 4-methoxy-3-nitroaniline using acetic anhydride. Typically, 20 mmol (3.36 g) of 4-methoxy-3-nitroaniline in …
Number of citations: 12 scripts.iucr.org
S Taylor, ME Walsh, JB Becher, DB Ringelberg… - Chemosphere, 2017 - Elsevier
The US military is developing insensitive munitions (IM) that are less sensitive to shock and high temperatures to minimize unintentional detonations. DNAN (2,4-dinitroanisole) is one of …
Number of citations: 38 www.sciencedirect.com
JB Niedźwiecka, SR Drew… - Environmental …, 2017 - ACS Publications
… DNAN was degraded via two intermediates: 2-methoxy-5-nitroaniline and 4-methoxy-3-nitroaniline, to the amine product 2,4-diaminoanisole. These data suggest that an effective …
Number of citations: 32 pubs.acs.org
JP Neuder Jr - 2019 - search.proquest.com
The fate and degradation rates for the insensitive munition (IM) compound 2, 4-Dinitroanisole (DNAN), and its metabolites 2-Methoxy-5-nitroaniline (MENA), 4-Methoxy-3-nitroaniline (…
Number of citations: 2 search.proquest.com
B Jolanta, R Scott, A Mark, A Kayleigh… - … Science & Technology, 2017 - agris.fao.org
… DNAN was degraded via two intermediates: 2-methoxy-5-nitroaniline and 4-methoxy-3-nitroaniline, to the amine product 2,4-diaminoanisole. These data suggest that an effective …
Number of citations: 0 agris.fao.org
WM Kadoya, R Sierra-Alvarez, B Jagadish… - Environmental …, 2021 - Elsevier
… leach into the subsurface with rainwater, encounter anoxic conditions, and undergo (a)biotic reduction to aromatic amines 2-methoxy-5-nitroaniline (MENA), 4-methoxy-3-nitroaniline (…
Number of citations: 7 www.sciencedirect.com
C Qin, L Abrell, D Troya, E Hunt, S Taylor, K Dontsova - Chemosphere, 2021 - Elsevier
New munition compounds have been developed to replace traditional explosives to prevent unintended detonations. However, insensitive munitions (IM) can leave large proportion of …
Number of citations: 3 www.sciencedirect.com
JB Niedźwiecka, K McGee… - Environmental Science & …, 2020 - ACS Publications
… In both abiotic and biological experiments, the DNAN was reduced through the intermediate 2-methoxy-5-nitroaniline or 4-methoxy-3-nitroaniline to 2,4-diaminoanisole. In biological …
Number of citations: 4 pubs.acs.org
Y Yu - 2023 - repository.arizona.edu
… The selective reduction of the para- and ortho-nitro groups of DNAN led to the aromatic amine intermediates, 4-methoxy-3-nitroaniline (iMENA) and 2-methoxy-5-nitroaniline (MENA), …
Number of citations: 0 repository.arizona.edu
AS Narang, DR Choudhury… - Journal of …, 1982 - academic.oup.com
… 3-nitroaniline and 4-methoxy-3-nitroaniline and 2-methoxy-4- and 2-methoxy5-nitroaniline, could not be resolved; a single spot for each pair was normally observed. 2-methoxy-4 and 2-…
Number of citations: 11 academic.oup.com

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